N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine
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Overview
Description
N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine scaffold. This structure is known for its significant biological and pharmacological activities, making it a valuable compound in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This process requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as using less hazardous solvents and reagents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein interactions.
Medicine: It has potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: It is used in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific kinases, leading to alterations in cell signaling pathways and induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to its targets, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a different scaffold.
Phenylpyrazoles: Compounds containing a pyrazole bound to a phenyl group, used in various pharmacological applications.
Uniqueness
N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine is unique due to its specific structural features, which confer high selectivity and potency in its biological activities.
Properties
Molecular Formula |
C16H20N8 |
---|---|
Molecular Weight |
324.38 g/mol |
IUPAC Name |
N,N-dimethyl-6-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyridazin-3-amine |
InChI |
InChI=1S/C16H20N8/c1-21(2)15-3-4-16(20-19-15)23-11-9-22(10-12-23)13-6-8-24-14(18-13)5-7-17-24/h3-8H,9-12H2,1-2H3 |
InChI Key |
DZPRRGIGKNMIDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC4=CC=NN4C=C3 |
Origin of Product |
United States |
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